2-Methoxy-3-methylbenzene-1,4-diamine
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Overview
Description
2-Methoxy-3-methylbenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring methoxy and methyl groups along with two amine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylbenzene-1,4-diamine typically involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This method ensures the selective reduction of the nitro group to an amine group while preserving the methoxy and methyl substituents on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction reactions . These methods are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, amino, and halogenated compounds .
Scientific Research Applications
2-Methoxy-3-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity. The amine groups can form hydrogen bonds with target molecules, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzene-1,4-diamine
- 3,4-Diaminotoluene
- 4-Methyl-1,2-benzenediamine
Uniqueness
2-Methoxy-3-methylbenzene-1,4-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
857002-64-3 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methoxy-3-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |
InChI Key |
LDXVZFQIUCVKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)N |
Origin of Product |
United States |
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